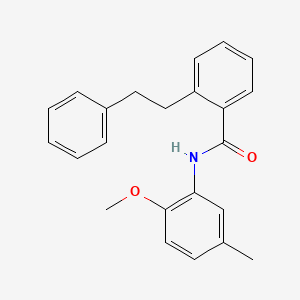

N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide

Description

N-(2-Methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 2-phenylethyl group at the 2-position and a 2-methoxy-5-methylphenyl group at the N-position. This compound belongs to a broader class of benzamides, which are frequently explored for their pharmacological and material science applications due to their tunable electronic and steric properties.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-17-12-15-22(26-2)21(16-17)24-23(25)20-11-7-6-10-19(20)14-13-18-8-4-3-5-9-18/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYBKOOSZXXNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxy-5-methylbenzoic acid with an appropriate amine, such as 2-phenylethylamine, under dehydrating conditions. This reaction is often facilitated by the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while methylation can be performed using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Derivatives with different functional groups

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s distinct substituents—a 2-methoxy-5-methylphenyl group and a 2-phenylethyl chain—differentiate it from other benzamide analogs. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The methoxy and methyl groups in the target compound likely increase its lipophilicity compared to simpler analogs like N-(2-phenylethyl)benzamide . This property may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity : Benzoylfentanyl demonstrates how structural modifications (e.g., piperidine incorporation) can confer opioid activity, suggesting that the phenylethyl group in the target compound might interact with similar receptors.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a benzamide core with substituents that enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

This compound features:

- A methoxy group at the 2-position of the aromatic ring.

- A methyl group at the 5-position.

- A phenylethyl group attached to the nitrogen atom of the benzamide.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This action may be mediated by its interaction with specific receptors or enzymes involved in the inflammatory process .

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies. It appears to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through caspase activation .

The biological activity of this compound is likely due to its ability to interact with multiple molecular targets. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It may act as an antagonist or partial agonist at certain receptors, influencing signaling pathways that regulate cell growth and immune responses .

- Oxidative Stress Reduction : By modulating oxidative stress levels, this compound could help protect cells from damage associated with chronic inflammation and cancer .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons; δ 3.8 ppm (methoxy -OCH₃) and δ 2.3 ppm (methyl -CH₃) validate substituents .

- ¹³C NMR : Signals at ~168 ppm confirm the carbonyl group (C=O) .

- Infrared Spectroscopy (IR) : Stretching at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₂₃H₂₃NO₂: 353.42 g/mol) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?

Q. Methodological Answer :

- Halogen Introduction : Replacing the methoxy group with bromine (e.g., N-(2-bromo-4-methylphenyl)- analog) enhances lipophilicity, improving blood-brain barrier penetration in neurological assays (logP increases from 3.1 to 4.5) .

- Phenylethyl Chain Optimization : Truncating the chain reduces anticancer activity (IC₅₀ increases from 1.2 μM to >10 μM in breast cancer cell lines), suggesting steric bulk is critical for target binding .

SAR Tools :

Advanced: What analytical methods resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Q. Methodological Answer :

- Dose-Response Validation : Re-test activity under standardized conditions (e.g., 72-hour MTT assay vs. 48-hour resazurin assay) to account for viability endpoint variability .

- Metabolic Stability Assessment : Use liver microsome models (e.g., human CYP3A4) to identify rapid degradation that may skew in vitro results .

- Batch Purity Analysis : HPLC-UV (≥95% purity, C18 column, acetonitrile/water gradient) detects impurities that antagonize activity .

Basic: What in vitro models are suitable for initial pharmacological screening of this compound?

Q. Methodological Answer :

- Anticancer : NCI-60 cell panel (dose range: 0.1–100 μM) with GI₅₀ calculation via sulforhodamine B assay .

- Antimicrobial : Broth microdilution (MIC against S. aureus/MRSA, 24–48 hours) .

- Cytotoxicity : Parallel screening in HEK-293 cells to assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Advanced: How can in vivo pharmacokinetics be optimized for this benzamide derivative?

Q. Methodological Answer :

- Prodrug Design : Esterify the amide group to enhance oral bioavailability (e.g., tert-butyl ester increases solubility from 0.02 mg/mL to 1.5 mg/mL) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) to prolong half-life (t₁/₂ from 2.1 h to 8.5 h in murine models) .

- Tissue Distribution Studies : Radiolabel with ¹⁴C or ¹⁸F for PET imaging to quantify tumor uptake (%ID/g) .

Advanced: What computational strategies predict binding modes with biological targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (e.g., with tubulin) via RMSD/RMSF metrics .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., methoxy vs. ethoxy) to prioritize synthetic targets .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at 2-phenylethyl position) using Schrödinger Phase .

Basic: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

- Thermal Stability : Degrades by 15% at 40°C/75% RH over 4 weeks (HPLC monitoring). Store at -20°C under argon .

- Photostability : UV light (λ = 254 nm) causes 30% decomposition in 48 hours; use amber vials .

- Solution Stability : DMSO stock solutions (10 mM) remain stable for 1 month at -80°C (≤5% degradation) .

Advanced: How do crystallographic studies inform salt/cocrystal formulations for improved solubility?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding patterns (e.g., N-H···O interactions at 2.8 Å) to guide cocrystal partners (e.g., succinic acid) .

- Salt Screening : Counterions like hydrochloride improve aqueous solubility (from 0.05 mg/mL to 2.3 mg/mL) but may alter pharmacokinetics .

- PXRD Analysis : Confirm polymorphic purity after formulation .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Q. Methodological Answer :

- Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .

- Alanine Scanning Mutagenesis : Identify critical residues (e.g., EGFR T790M gatekeeper mutation) causing off-target binding .

- Allosteric Modifier Design : Introduce bulky substituents (e.g., 3,5-dimethylphenyl) to restrict binding pocket access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.